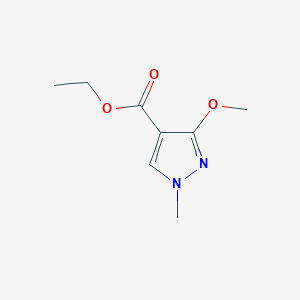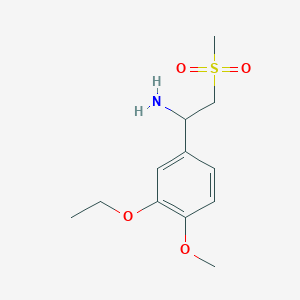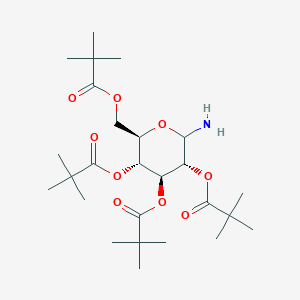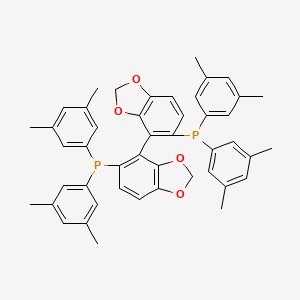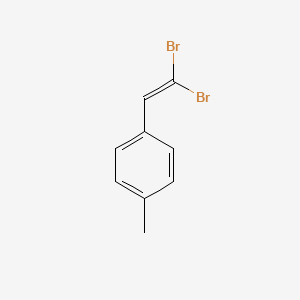
Benzene, 1-(2,2-dibromoethenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2,2-dibromoethenyl)-4-methyl-: is an organic compound with the molecular formula C9H8Br2 It is a derivative of benzene, where a methyl group and a 2,2-dibromoethenyl group are substituted at the 1 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2,2-dibromoethenyl)-4-methyl- typically involves the bromination of 4-methylstyrene. The reaction is carried out in the presence of a brominating agent such as tetrabromomethane and a catalyst like triisopropyl phosphite. The reaction mixture is maintained at low temperatures (2-5°C) to control the reaction rate and prevent side reactions. The product is then purified through extraction and distillation processes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzene, 1-(2,2-dibromoethenyl)-4-methyl-.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1-(2,2-dibromoethenyl)-4-methyl- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens and nitrating agents.
Reduction Reactions: The dibromoethenyl group can be reduced to form corresponding alkenes or alkanes using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Halogenated derivatives of Benzene, 1-(2,2-dibromoethenyl)-4-methyl-.
Reduction: Alkenes or alkanes.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Investigated for its potential biological activity and interactions with biomolecules.
- Explored as a candidate for drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2,2-dibromoethenyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The dibromoethenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo various chemical transformations.
Comparaison Avec Des Composés Similaires
Benzene, 1-(2,2-dibromoethenyl)-4-fluoro-: Similar structure but with a fluorine atom instead of a methyl group.
(1,2-Dibromoethyl)benzene: Similar structure but with the dibromoethyl group attached directly to the benzene ring.
Uniqueness:
- The presence of both a methyl group and a 2,2-dibromoethenyl group provides unique reactivity and potential for diverse chemical transformations.
- The compound’s specific substitution pattern allows for targeted applications in various fields, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
1-(2,2-dibromoethenyl)-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEREZDBZOHAII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463838 |
Source


|
| Record name | Benzene, 1-(2,2-dibromoethenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60512-56-3 |
Source


|
| Record name | Benzene, 1-(2,2-dibromoethenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
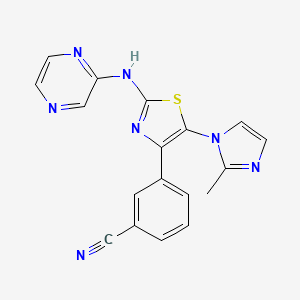
![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)
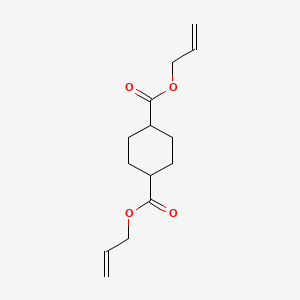

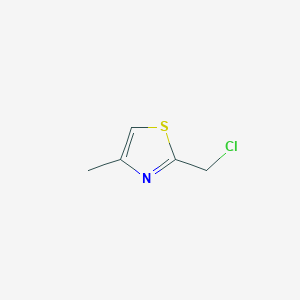

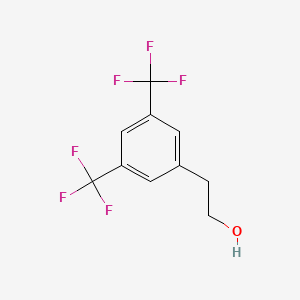

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)
